N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H15N3O4S and its molecular weight is 297.33. The purity is usually 95%.
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Biological Activity
N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the azetidine class of heterocycles. Its unique structural features, including a carboxamide and a methylsulfonyl group, suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
- Molecular Formula : C₁₂H₁₅N₃O₄S
- Molecular Weight : 297.33 g/mol
- CAS Number : 1448051-99-7
The compound's structure can be represented as follows:
Component | Description |
---|---|
Azetidine Ring | A four-membered nitrogen-containing ring |
Carboxamide Group | Enhances solubility and potential bioactivity |
Methylsulfonyl Group | May influence metabolic stability and activity |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the carboxamide and methylsulfonyl groups via acylation methods.
- Purification through column chromatography to obtain the final product with high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that azetidine derivatives can modulate multidrug resistance (MDR) in cancer cells, enhancing the accumulation of chemotherapeutic agents like vincristine (VCR) and vinblastine (VLB) in resistant cell lines .
Enzyme Inhibition
Preliminary evaluations suggest that this compound may inhibit specific enzymes involved in cancer progression, such as cathepsin K. Structure-activity relationship (SAR) studies indicate that modifications to the azetidine structure can enhance inhibitory potency against target enzymes .
Structure-Activity Relationships (SAR)
Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:
Structural Modification | Observed Effect |
---|---|
Addition of electron-withdrawing groups | Increased potency against target enzymes |
Variation in alkyl chain length | Altered lipophilicity and membrane permeability |
Substitution on phenyl ring | Enhanced interaction with biological targets |
Case Studies
Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:
- Study on MDR Modulation : A series of azetidine derivatives were tested for their ability to enhance VCR accumulation in multidrug-resistant cancer cell lines. Results indicated that certain derivatives significantly improved drug uptake compared to standard modulators like verapamil .
- Enzymatic Assays : In vitro assays demonstrated that modifications to the azetidine core led to varying degrees of inhibitory activity against cathepsin K, highlighting the importance of structural optimization in drug design .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-20(18,19)15-6-9(7-15)12(17)14-10-4-2-8(3-5-10)11(13)16/h2-5,9H,6-7H2,1H3,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICFAZBZQWQTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.